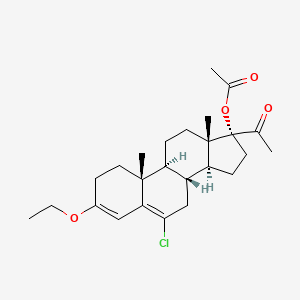
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one is a synthetic steroid compound. It has the molecular formula C24H31ClO4 and a molecular weight of 416.95 g/mol. This compound appears as a white crystalline or powder form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one can be achieved through several steps:
Starting Material: 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone).
Addition Reaction: The epoxide group reacts with hydrogen bromide to form 16-bromo, 17α-hydroxy derivatives.
Catalytic Hydrogenation: The bromine is removed through catalytic hydrogenation.
Transformation: The 3-keto group and 4-ene double bond are converted to a 3-hydroxy group and 3,5-diene structure.
Acetylation: The 3-hydroxy and 17α-hydroxy groups are acetylated.
Hydrolysis: The 3-acetyl group is removed through hydrolysis.
Etherification: The 3-hydroxy group is etherified to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis following the same steps as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Halogenation or other nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium ethoxide (NaOEt) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products
Mécanisme D'action
The mechanism of action of 17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone)
- 3-ethoxy-17-hydroxypregna-3,5-dien-20-one
Uniqueness
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and efficacy compared to similar compounds .
Propriétés
Formule moléculaire |
C25H35ClO4 |
|---|---|
Poids moléculaire |
435 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H35ClO4/c1-6-29-17-7-10-23(4)19-8-11-24(5)20(18(19)14-22(26)21(23)13-17)9-12-25(24,15(2)27)30-16(3)28/h13,18-20H,6-12,14H2,1-5H3/t18-,19+,20+,23-,24+,25+/m1/s1 |
Clé InChI |
SCVRNVQWLOXOMX-DAHGFBLPSA-N |
SMILES isomérique |
CCOC1=CC2=C(C[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C)Cl |
SMILES canonique |
CCOC1=CC2=C(CC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















